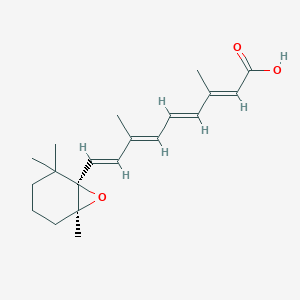

(5S,6R)-5,6-Epoxytretinoin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |

InChI Key |

KEEHJLBAOLGBJZ-OYJLHWFVSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(5S,6R)-5,6-Epoxytretinoin: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-5,6-Epoxytretinoin, also known as 5,6-epoxyretinoic acid (5,6-epoxy RA), is a biologically active, endogenous metabolite of all-trans-retinoic acid (ATRA). While structurally similar to its parent compound, this compound exhibits a distinct profile of activity, primarily functioning as a potent agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with RARs, downstream signaling events, and cellular consequences. This guide is intended to serve as a resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated through nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). All-trans-retinoic acid (ATRA) is the most well-characterized endogenous ligand for RARs. However, the metabolic landscape of ATRA is complex, giving rise to a variety of derivatives with their own unique biological activities. Among these is this compound, a product of ATRA metabolism first identified in the kidney and intestine[1][2]. This guide will provide an in-depth exploration of the molecular mechanisms that underpin the biological effects of this specific retinoid metabolite.

Molecular Target and Binding Affinity

The primary molecular targets of this compound are the three isoforms of the retinoic acid receptor: RARα, RARβ, and RARγ. It acts as a direct agonist, binding to the ligand-binding pocket of these receptors and inducing a conformational change that initiates downstream signaling.

Quantitative Data: Receptor Activation

The potency of this compound in activating the different RAR isoforms has been determined through in vitro reporter gene assays. The half-maximal effective concentrations (EC50) demonstrate a clear preference for RARγ, followed by RARβ and RARα.

| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |

| This compound | 77 | 35 | 4 |

| All-trans-retinoic acid (ATRA) | 169 | 9 | 2 |

| 9-cis-retinoic acid | 13 | 173 | 58 |

| 13-cis-retinoic acid | 124 | 47 | 36 |

| 4-oxo-retinoic acid | 33 | 8 | 89 |

| 18-hydroxy-retinoic acid | 162 | 14 | 14 |

| 4-hydroxy-retinoic acid | 791 | 64 | 94 |

Data compiled from Idres, N., et al. (2002).[3]

Signaling Pathway

Upon binding of this compound, the RAR undergoes a conformational change that facilitates its heterodimerization with a retinoid X receptor (RXR). This ligand-bound RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

The binding of the agonist, this compound, leads to the dissociation of corepressor proteins (e.g., SMRT, NCoR) and the recruitment of coactivator proteins (e.g., SRC-1, p300/CBP). This coactivator complex possesses histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more open chromatin structure that is permissive for transcription. The recruitment of the basal transcription machinery then initiates the transcription of target genes.

Cellular Effects

The activation of RAR signaling by this compound culminates in various cellular responses, with the most prominently studied being the inhibition of cancer cell proliferation.

Inhibition of Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of human breast cancer cells (MCF-7) in a concentration-dependent manner. At a concentration of 1 µM, it induces growth arrest in these cells. Notably, its antiproliferative activity at concentrations of 10-8 M and 10-7 M is comparable to that of its parent compound, ATRA.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

RAR Transactivation Assay (Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate RAR-mediated gene transcription.

Workflow:

Detailed Protocol:

-

Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transfection: Cells are seeded in 24-well plates and co-transfected with an expression vector for the desired RAR isoform (RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE-tk-Luc).

-

Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for an additional 24-48 hours to allow for receptor activation and luciferase expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence values are normalized to a control (e.g., β-galactosidase expression) to account for transfection efficiency. The EC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Cell Proliferation Assay (Bromodeoxyuridine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:

References

- 1. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. All-trans-retinoic acid metabolites significantly inhibit the proliferation of MCF-7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of (5S,6R)-5,6-Epoxytretinoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-5,6-Epoxytretinoin, a biologically active metabolite of all-trans-retinoic acid (tretinoin), is of significant interest in cellular signaling and pharmacology. As with all retinoids, its inherent instability presents a considerable challenge for in vitro studies. This technical guide provides a comprehensive overview of the factors influencing the in vitro stability of this compound. It details recommended handling procedures, experimental protocols for stability assessment, and expected degradation profiles. This document aims to equip researchers with the necessary knowledge to design robust experiments and ensure the integrity of their results when working with this labile compound.

Introduction to this compound Stability

This compound, also known as 5,6-epoxyretinoic acid, is an endogenous metabolite of tretinoin formed in tissues such as the kidney, intestine, and liver.[1][2] It is a true in vivo metabolite and not an artifact of isolation procedures.[3] The compound demonstrates biological activity, including agonism at all isoforms of the retinoic acid receptor (RAR), which mediates the transcription of a multitude of genes involved in cell differentiation, proliferation, and embryonic development.[4][5]

However, the polyunsaturated structure and epoxide functional group render the molecule highly susceptible to degradation from environmental factors. Retinoids, in general, are notoriously unstable, readily undergoing isomerization and oxidation when exposed to light, heat, and atmospheric oxygen.[6][7] Furthermore, the epoxide ring of this compound is prone to rearrangement, particularly under acidic conditions, which can lead to the formation of 5,8-oxyretinoic acid.[3] Understanding and controlling these degradation pathways are critical for obtaining accurate and reproducible data in any in vitro setting, from simple binding assays to complex cell culture experiments.

General Handling and Storage

To minimize degradation, stringent handling and storage procedures are mandatory. These protocols are based on established best practices for labile retinoids.

-

Storage of Solids: The solid compound should be stored at -80°C in the dark, under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to protect from light and oxidation.[7]

-

Preparation of Stock Solutions: Stock solutions should be prepared in high-purity, peroxide-free organic solvents such as ethanol or DMSO.[7] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into single-use vials, purged with inert gas, sealed tightly, and stored at -80°C in the dark for no longer than one month.[7] Repeated freeze-thaw cycles must be avoided.

-

Experimental Handling: All manipulations involving the compound or its solutions should be performed under subdued or yellow light to prevent photoisomerization and photodegradation.[6] Solutions should be kept on ice when not in immediate use. As retinoids are hydrophobic, they can adsorb to plastic surfaces, leading to a significant loss of concentration in aqueous media lacking protein.[8] The use of low-binding plasticware or glass is recommended.

In Vitro Stability Profile

While specific, publicly available quantitative stability data for this compound is scarce, a stability profile can be extrapolated from the known behavior of tretinoin and other related retinoids. The following tables present illustrative data to guide experimental design.

Table 1: Illustrative Chemical Stability of this compound in Aqueous Buffers

| Condition | Parameter | Expected Outcome | Potential Degradants |

| pH | pH 3.0, 37°C, 2 hours | >90% degradation | 5,8-oxyretinoic acid, isomers |

| pH 7.4, 37°C, 2 hours | 10-20% degradation | Oxidative products, isomers | |

| pH 9.0, 37°C, 2 hours | 20-30% degradation | Oxidative products, isomers | |

| Temperature | 4°C, pH 7.4, 24 hours | <10% degradation | Minor oxidative products |

| 25°C, pH 7.4, 24 hours | 20-40% degradation | Oxidative products, isomers | |

| 37°C, pH 7.4, 24 hours | 40-70% degradation | Oxidative products, isomers | |

| Light | Fluorescent Light, 8 hours | >80% degradation | Photoisomers, oxidative products |

| (ICH Q1B) | Dark Control, 8 hours | <15% degradation | Minor oxidative products |

Note: Data is illustrative and based on the general lability of retinoids. Actual degradation rates should be determined empirically.

Table 2: Illustrative Metabolic and Cell Culture Stability of this compound

| In Vitro System | Incubation Time | Expected % Parent Remaining | Primary Metabolic/Degradation Pathway |

| Human Liver Microsomes (1 mg/mL) | 60 minutes | < 20% | Glucuronidation, further oxidation |

| Cell Culture Media (Serum-Free) | 24 hours | < 10% | Oxidation, Adsorption to plastic |

| Cell Culture Media (+10% FBS) | 24 hours | 40 - 60% | Cellular uptake, metabolism, oxidation |

Note: Data is illustrative. Stability in cell culture is highly dependent on cell type, confluence, and media components.[6][9] The presence of serum proteins can stabilize retinoids in solution.[8]

Experimental Protocols

Detailed and validated protocols are essential for accurately assessing the stability of this compound.

Protocol for Chemical Stability Assessment (pH, Temperature)

Objective: To determine the intrinsic chemical stability of this compound under various pH and temperature conditions.

Materials:

-

This compound

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Phosphate, Citrate, and Borate buffers at various pH values (e.g., 3, 5, 7.4, 9)

-

Temperature-controlled incubators/water baths

-

Amber HPLC vials

-

Validated HPLC or LC-MS/MS system

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in ethanol.

-

In separate amber vials, dilute the stock solution into the various aqueous buffers to a final concentration of 10 µg/mL. The final concentration of ethanol should be less than 1% to minimize its effect.

-

Immediately after preparation, take a sample from each vial for t=0 analysis. Quench the reaction by adding an equal volume of cold acetonitrile and store at -20°C until analysis.

-

Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial, quench immediately with cold acetonitrile, and store at -20°C.

-

Analyze all samples (including t=0) by a validated stability-indicating HPLC-UV or LC-MS/MS method. The method must be able to resolve the parent compound from its potential degradants.

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Protocol for Photostability Assessment

Objective: To evaluate the lability of this compound upon exposure to a standardized light source.

Materials:

-

Same as 4.1, plus:

-

A photostability chamber compliant with ICH Q1B guidelines, equipped with a light source emitting both visible and UVA light.[10]

-

Clear and amber vials

-

Aluminum foil

Procedure:

-

Prepare a solution of this compound in a suitable solvent system (e.g., ethanol/water) at a concentration of 10 µg/mL.

-

Place the solution in clear vials for the light-exposed sample and in foil-wrapped clear vials for the dark control.

-

Place both sets of vials in the photostability chamber.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[10]

-

Sample the exposed and dark control vials at appropriate intervals and at the end of the exposure.

-

Analyze all samples by HPLC or LC-MS/MS and calculate the percentage of parent compound remaining relative to the dark control at the corresponding time point.

Protocol for In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in a subcellular fraction, such as human liver microsomes (HLM).

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II metabolism assessment

-

0.1 M Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile with an internal standard for quenching

-

96-well plates and multi-channel pipettors

-

Incubator set to 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

-

In a separate plate, prepare the test compound by diluting the stock solution in buffer to an intermediate concentration. The final assay concentration is typically 1 µM.

-

To initiate the reaction, add the NADPH regenerating system (and UDPGA if applicable) to the pre-warmed microsomes, then immediately add the test compound.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and add them to a quenching plate containing ice-cold acetonitrile with an internal standard.

-

Include control incubations: a) without NADPH to assess non-CYP mediated degradation, and b) with a known stable compound as a positive control for metabolic activity.

-

Centrifuge the quenched plate to pellet the protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language for Graphviz.

Caption: General workflow for assessing the in vitro stability of a test compound.

Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

Caption: Key factors influencing the in vitro stability of retinoids.

Conclusion

The in vitro stability of this compound is a critical parameter that dictates the reliability of experimental outcomes. Due to its polyene structure and epoxide moiety, it is highly susceptible to degradation by light, heat, oxygen, and non-neutral pH. Its stability is further compromised in protein-free aqueous solutions due to adsorption and is rapidly diminished in the presence of metabolic enzymes. Researchers must employ stringent handling protocols, including the use of subdued light and inert atmospheres, and validate the compound's concentration and integrity under their specific experimental conditions. The protocols and illustrative data provided in this guide serve as a foundation for developing robust in vitro assays and generating high-quality, reproducible data for this potent retinoid metabolite.

References

- 1. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

(5S,6R)-5,6-Epoxytretinoin: A Technical Guide to Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding characteristics and associated signaling pathways of (5S,6R)-5,6-Epoxytretinoin, also known as all-trans-5,6-epoxy Retinoic Acid (5,6-epoxy RA). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and pathways.

Core Concepts

This compound is a biologically active metabolite of all-trans-retinoic acid (ATRA), a derivative of vitamin A. It functions as an agonist for all three isoforms of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ.[1][2][3] The interaction of 5,6-epoxy RA with these receptors initiates a cascade of molecular events that regulate gene expression, thereby influencing cellular processes such as differentiation and proliferation.

Quantitative Receptor Interaction Data

| Ligand | Receptor Isoform | EC50 (nM) |

| This compound | RARα | 77 |

| This compound | RARβ | 35 |

| This compound | RARγ | 4 |

| Data sourced from Idres et al., 2002.[1] |

Experimental Protocols

Competitive Radioligand Binding Assay (General Protocol)

While specific binding affinity data for this compound is not detailed in the primary literature, a standard competitive radioligand binding assay would be employed to determine the inhibition constant (Ki). The following is a generalized protocol for such an experiment.

Objective: To determine the binding affinity of this compound for RAR isoforms by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

Radioligand: [3H]-all-trans-retinoic acid

-

Unlabeled competitor: this compound

-

Assay buffer (e.g., Tris-HCl with dithiothreitol and bovine serum albumin)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Workflow:

References

The Enigmatic Presence of (5S,6R)-5,6-Epoxytretinoin in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-5,6-Epoxytretinoin, a metabolite of all-trans-retinoic acid (atRA), represents a fascinating yet underexplored facet of retinoid metabolism and signaling. While atRA is a well-established morphogen crucial for embryonic development, cell differentiation, and tissue homeostasis, the natural occurrence and biological significance of its epoxidated form remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, detailing its biosynthesis, tissue distribution, and analytical methodologies for its detection and quantification.

Natural Occurrence and Tissue Distribution

This compound, often referred to in literature as 5,6-epoxyretinoic acid, has been identified as an endogenous metabolite of retinol (Vitamin A) in rats.[1] Its presence has been confirmed in a variety of tissues, indicating a widespread, albeit at low concentrations, distribution.

The primary sites of its detection include:

-

Kidney: The kidney appears to be a significant site for the biosynthesis of 5,6-epoxyretinoic acid, exhibiting the highest concentration of the enzymatic machinery responsible for its formation.[2]

-

Intestine: The intestinal mucosa is another location where this metabolite has been isolated.[3]

-

Liver: As a central metabolic organ, the liver is also involved in the processing of retinoic acid and contains 5,6-epoxyretinoic acid.[4]

-

Spleen: The spleen has been identified as a tissue containing the enzyme system for 5,6-epoxyretinoic acid production.[2]

-

Testes and Serum: The presence of 5,6-epoxyretinoic acid has also been reported in the testes and serum of rats.[4]

While the natural occurrence has been established in rats, data on its presence and concentrations in other species, including humans, are currently limited.

Quantitative Data

To date, quantitative analysis of this compound in biological matrices is sparse. The most definitive quantification has been reported in rat kidney tissue.

| Tissue | Species | Concentration (µM) | Reference |

| Kidney | Rat | 0.25 | [1] |

Further research is necessary to establish a more comprehensive quantitative profile of this metabolite across different tissues and species.

Biosynthesis and Metabolism

The formation of 5,6-epoxyretinoic acid from all-trans-retinoic acid is an enzymatic process. The key requirements for this epoxidation reaction have been identified.

dot

The enzyme system responsible for this conversion is most concentrated in the kidney and requires molecular oxygen, magnesium ions (Mg²⁺), adenosine triphosphate (ATP), and nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors.[2]

Once formed, 5,6-epoxyretinoic acid is further metabolized, primarily through glucuronidation in the liver and small intestinal mucosa, to form 5,6-epoxyretinoyl β-glucuronide, which is then excreted.[3]

Experimental Protocols

The isolation and quantification of this compound from biological samples require sensitive and specific analytical techniques due to its low endogenous concentrations. While a specific, standardized protocol for this particular metabolite is not widely established, the following methodologies, adapted from established procedures for retinoic acid analysis, are recommended.

Sample Preparation and Extraction

A robust sample preparation is critical to remove interfering substances and enrich the analyte.

dot

A detailed protocol for the extraction of retinoic acid isomers from biological samples, which can be adapted for 5,6-epoxyretinoic acid, can be found in the work of Kane et al. (2008).[5] This typically involves homogenization of tissues, followed by liquid-liquid extraction.

Chromatographic Separation and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of retinoids.

Key Methodological Components:

-

Chromatography: Reverse-phase HPLC is commonly used for the separation of retinoids.[6]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.[5]

Biological Activity and Signaling

The biological role of this compound is not yet fully elucidated. It has been shown to have significantly lower activity in supporting the growth of vitamin A-deficient rats compared to all-trans-retinoic acid, with an estimated activity of only 0.5%.[2] However, some in vitro studies have suggested that 5,6-epoxyretinoids can exhibit biological activities comparable to their parent retinoids in certain assays.[7]

The interaction of this compound with the primary mediators of retinoic acid signaling, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), has not been extensively studied. Understanding this interaction is key to deciphering its potential role in modulating the complex retinoid signaling network.

dot

Stereospecificity

A critical aspect that requires further investigation is the stereochemistry of the naturally occurring 5,6-epoxyretinoic acid. While the (5S,6R) configuration is often implied, definitive experimental confirmation of the stereoisomeric form produced in vivo is lacking in the current body of scientific literature. Advanced chiral separation techniques will be instrumental in resolving this important detail.

Conclusion and Future Directions

This compound is a naturally occurring metabolite of all-trans-retinoic acid, found in various tissues in rats, with the kidney being a primary site of its synthesis. While its presence is established, a significant knowledge gap exists regarding its quantitative distribution in different species, its precise biological function, and its role in signaling pathways. Future research should focus on:

-

Developing sensitive and stereospecific analytical methods for the routine quantification of this compound in diverse biological samples.

-

Elucidating the specific enzymatic pathways and their regulation in different tissues and species.

-

Investigating the binding affinity of this compound to retinoid receptors and its impact on downstream gene expression.

-

Determining the definitive stereochemistry of the endogenous metabolite.

A deeper understanding of this compound will undoubtedly provide valuable insights into the intricate network of retinoid metabolism and its implications for health and disease, potentially opening new avenues for therapeutic intervention.

References

- 1. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of (5S,6R)-5,6-Epoxytretinoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used in the analysis of (5S,6R)-5,6-Epoxytretinoin, a significant metabolite of retinoic acid. While specific experimental data for this particular stereoisomer is not widely published, this document outlines the established protocols and expected spectroscopic characteristics based on the analysis of closely related retinoids.

Introduction to this compound

This compound is a derivative of Tretinoin (all-trans-retinoic acid) where an epoxide functional group has been introduced across the 5 and 6 positions of the β-ionone ring. As a metabolite of a crucial signaling molecule involved in cell differentiation, proliferation, and apoptosis, the accurate identification and quantification of this compound are vital in various research and drug development contexts. Spectroscopic techniques are the cornerstone of its structural elucidation and purity assessment.

Spectroscopic Data Summary

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Value for all-trans-5,6-Epoxy Retinoic Acid | Reference Compound: all-trans-Retinoic Acid |

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₈O₂ |

| Molecular Weight | 316.43 g/mol | 300.44 g/mol |

| CAS Number | 13100-69-1 | 302-79-4 |

| Expected m/z (M+) | 316 | 300 |

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Note: Specific chemical shifts for this compound are not available. The presence of the epoxide ring is expected to cause significant shifts in the signals of neighboring protons compared to Tretinoin.

| Proton | Expected Shift Range (ppm) for this compound | Reference: all-trans-Retinoic Acid (ppm) |

| C1-CH₃ | ~1.0 - 1.2 | 1.03 |

| C5-CH₃ | Shifted due to epoxide | 1.71 |

| C9-CH₃ | ~2.0 | 2.02 |

| C13-CH₃ | ~2.3 | 2.37 |

| Olefinic Protons | ~5.5 - 7.5 | 5.6 - 7.7 |

| COOH | ~10 - 12 | ~11.5 |

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Note: The carbons of the epoxide (C5 and C6) are expected to be significantly shifted downfield compared to the corresponding sp² carbons in Tretinoin.

| Carbon | Expected Shift Range (ppm) for this compound | Reference: all-trans-Retinoic Acid (ppm) |

| C1-(CH₃)₂ | ~28 | 28.9 |

| C5 | ~60 - 70 | 129.3 |

| C6 | ~60 - 70 | 137.5 |

| Olefinic Carbons | ~120 - 150 | 118 - 153 |

| COOH | ~170 | 171.3 |

Table 4: UV-Vis and IR Spectroscopy Data

| Technique | Expected Values for this compound | Reference: all-trans-Retinoic Acid |

| UV-Vis (λmax in Ethanol) | Shorter λmax than Tretinoin due to interruption of conjugation | ~350 nm |

| Infrared (cm⁻¹) | ~1700 (C=O), ~1250 (C-O, epoxide), ~2500-3300 (O-H) | ~1690 (C=O), ~1605 (C=C), ~2500-3300 (O-H) |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of retinoids are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be reported.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry (MS)

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS).

-

Ionization Technique:

-

Electron Ionization (EI): Provides detailed fragmentation patterns that are useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that often preserve the molecular ion, which is crucial for determining the molecular weight.

-

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.

UV-Visible (UV-Vis) Spectroscopy

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer.

-

Analysis: Determine the wavelength of maximum absorbance (λmax). The position of the λmax is indicative of the extent of the conjugated π-electron system. The presence of the 5,6-epoxide group interrupts the conjugation of the β-ionone ring with the polyene chain, which is expected to cause a hypsochromic (blue) shift in the λmax compared to Tretinoin.

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film on a salt plate) or in solution.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Key expected bands for this compound include the C=O stretch of the carboxylic acid, the broad O-H stretch, and the C-O stretch of the epoxide ring.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a hypothetical signaling pathway involving this compound.

Degradation of (5S,6R)-5,6-Epoxytretinoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-5,6-Epoxytretinoin, a metabolite of tretinoin (all-trans-retinoic acid), is a biologically active retinoid. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations and for elucidating its metabolic fate. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, based on available scientific literature for the parent compound and related 5,6-epoxyretinoids. The guide details potential degradation products under various stress conditions, outlines experimental protocols for forced degradation studies, and presents data in a structured format for clarity.

Introduction

Tretinoin and its derivatives are known for their therapeutic effects in dermatology and oncology. However, their polyunsaturated structure makes them susceptible to degradation by light, heat, and oxygen. This compound, being a metabolite, may also be subject to further degradation, impacting its efficacy and safety profile. Forced degradation studies are essential to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several mechanisms, primarily involving the epoxide ring and the conjugated polyene chain.

Photodegradation

The conjugated system of retinoids is a chromophore that readily absorbs light, particularly in the UVA and visible regions, making them highly susceptible to photodegradation.

-

Isomerization: The double bonds in the polyene chain can undergo cis-trans (Z-E) isomerization upon exposure to light. This can lead to the formation of various geometric isomers of this compound.

-

Oxidation: The polyene chain is also prone to photo-oxidation. The presence of atmospheric oxygen during light exposure can lead to the formation of various oxidation products.

-

Cleavage of the Polyene Chain: High-energy light exposure can lead to the cleavage of the polyene chain, resulting in smaller molecules. For a conjugate of all-trans-retinoic acid, photodegradation under UVA irradiation has been shown to yield β-ionone and β-cyclocitral.[1]

Acid-Catalyzed Degradation

The epoxide ring in this compound is susceptible to acid-catalyzed hydrolysis and rearrangement.

-

Epoxide Ring Opening: In the presence of acid, the epoxide ring can be opened to form a diol.

-

Rearrangement: It has been reported that 5,6-epoxyretinoic acid can rearrange to 5,8-oxyretinoic acid under acidic conditions.[2][3] This suggests a similar rearrangement is a likely degradation pathway for this compound.

Oxidative Degradation

Besides photo-oxidation, this compound can be degraded by other oxidizing agents. The double bonds in the polyene chain are the most likely sites of oxidation.

Thermal Degradation

While retinoids are generally more stable to heat in the absence of light and oxygen, elevated temperatures can accelerate isomerization and oxidative degradation processes.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound.

Summary of Potential Degradation Products

The table below summarizes the potential degradation products of this compound based on the degradation of related retinoids.

| Stress Condition | Potential Degradation Product(s) | Rationale / Reference |

| Photolytic | Geometric Isomers | Isomerization of the polyene chain is a known photodegradation pathway for retinoids. |

| Oxidized derivatives | The conjugated system is susceptible to photo-oxidation. | |

| β-ionone, β-cyclocitral | Cleavage of the polyene chain has been observed for a tretinoin conjugate.[1] | |

| Acidic | 5,8-oxy-tretinoin analog | Rearrangement of 5,6-epoxyretinoic acid to 5,8-oxyretinoic acid is known to occur under acidic conditions.[2][3] |

| Diol derivative | Acid-catalyzed opening of the epoxide ring. | |

| Oxidative | Further oxidized products | The polyene chain is susceptible to oxidation. |

| Basic | Isomers | Base can also catalyze isomerization of the polyene chain. |

| Thermal | Isomers and Oxidized products | Heat can accelerate both isomerization and oxidation. |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific properties of the drug substance and the analytical method used.

General Workflow

The diagram below outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation (Acid and Base)

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

-

Oxidative Degradation

-

Dissolve this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber.

-

The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

At appropriate time points, withdraw aliquots for analysis.

Thermal Degradation

-

Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

At defined time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for retinoids. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) to aid in the identification of unknown degradation products.

A study on tretinoin utilized a Hypersil BDS C18 column with a gradient elution of a buffered mobile phase and methanol, with detection at 356 nm.[4] A similar approach could be a starting point for developing a method for this compound.

Conclusion

The degradation of this compound is likely to be a complex process involving photodegradation, acid-catalyzed rearrangement, and oxidation. While specific degradation products have not been fully characterized in the literature, a rational understanding of its potential degradation pathways can be derived from the known chemistry of related retinoids. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies to systematically investigate the stability of this compound. Such studies are indispensable for the development of robust and safe pharmaceutical products containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (5S,6R)-5,6-Epoxytretinoin in Retinoic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-5,6-Epoxytretinoin, a metabolite of all-trans-retinoic acid (atRA), plays a nuanced role in the intricate network of retinoid metabolism and signaling. While demonstrating significantly lower biological activity compared to its parent compound, its formation and subsequent metabolic fate contribute to the overall regulation of atRA homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic pathway, interaction with retinoic acid receptors (RARs), and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams.

Introduction

All-trans-retinoic acid (atRA), a potent derivative of vitamin A, is a critical signaling molecule that orchestrates a wide array of physiological processes, including embryonic development, cellular differentiation, and immune function. The cellular concentration of atRA is tightly controlled through a balance of its biosynthesis and catabolism. The oxidative metabolism of atRA is a key mechanism for its clearance, primarily mediated by the cytochrome P450 (CYP) family of enzymes, with the CYP26 subfamily playing a prominent role. One of the metabolic pathways involves the epoxidation of the 5,6-double bond of the cyclohexenyl ring of atRA, leading to the formation of 5,6-epoxyretinoic acid. This guide focuses on the specific stereoisomer, this compound, to elucidate its position within the broader context of retinoic acid metabolism.

Metabolism of this compound

Formation of 5,6-Epoxyretinoic Acid

The conversion of all-trans-retinoic acid to 5,6-epoxyretinoic acid is an enzymatic process. The enzyme system responsible for this transformation is found in several tissues, with the highest concentrations located in the kidney, followed by the intestine, liver, and spleen[1][2]. This enzymatic reaction is dependent on the presence of molecular oxygen, magnesium ions, ATP, and NADPH[1][2]. While the specific cytochrome P450 isoform responsible for this 5,6-epoxidation has not been definitively elucidated in the reviewed literature, the general involvement of CYPs in atRA metabolism is well-established[3].

Degradation of 5,6-Epoxyretinoic Acid

Once formed, 5,6-epoxyretinoic acid is further metabolized for excretion. A major intestinal metabolite has been identified as 5,6-epoxyretinoyl-β-glucuronide[1][4]. This glucuronidation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the molecule more water-soluble, facilitating its elimination. The metabolism of 5,6-epoxyretinoic acid is observed to be more rapid than that of its precursor, all-trans-retinoic acid[4].

Biological Activity and Signaling Pathway

Interaction with Retinoic Acid Receptors (RARs)

This compound functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ)[5][6]. RARs are ligand-activated transcription factors that, upon binding to a retinoid, heterodimerize with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[7][8].

Signaling Pathway

The binding of this compound to RARs initiates a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This assembly then activates the transcriptional machinery, resulting in the expression of target genes. Downstream targets of retinoic acid signaling are numerous and play roles in various cellular processes. For instance, in the context of zebrafish pancreas development, retinoic acid signaling has been shown to directly target genes such as hnf1ba and gata6[9][10][11][12].

References

- 1. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 9. Identification of downstream effectors of retinoic acid specifying the zebrafish pancreas by integrative genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Stereospecific Synthesis of (5S,6R)-5,6-Epoxytretinoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the stereospecific synthesis of (5S,6R)-5,6-Epoxytretinoin, a crucial derivative of tretinoin (all-trans retinoic acid). Achieving the desired (5S,6R) stereochemistry at the C5-C6 epoxide is paramount for its biological activity and therapeutic potential. This document outlines the primary synthetic strategies, focusing on asymmetric epoxidation reactions, and provides a comprehensive overview of the necessary experimental protocols, and data presentation. The logical workflow of the synthesis is also visualized to facilitate a deeper understanding of the process.

Introduction

Tretinoin and its derivatives are a class of retinoids that play significant roles in various biological processes, including cell growth, differentiation, and apoptosis. The introduction of an epoxide functional group at the 5,6-position of the tretinoin backbone can modulate its biological activity, receptor binding affinity, and metabolic stability. The specific stereochemistry of this epoxide, particularly the (5S,6R) configuration, is often critical for its intended pharmacological effects. Therefore, the development of a robust and stereospecific synthetic route is of high importance for both research and potential therapeutic applications.

The primary challenge in the synthesis of this compound lies in the selective and stereocontrolled epoxidation of the C5-C6 double bond within the complex polyene system of tretinoin. This guide will focus on the application of well-established asymmetric epoxidation methodologies to achieve this transformation.

Synthetic Strategy Overview

The most direct and effective approach for the stereospecific synthesis of this compound is the asymmetric epoxidation of the all-trans-retinoic acid precursor. Several chiral catalyst systems have been developed for the enantioselective epoxidation of olefins, with the Jacobsen-Katsuki and Sharpless-Katsuki epoxidations being prominent examples.

The general synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

The selection of the appropriate chiral catalyst and oxidant is crucial for achieving high enantioselectivity and yield.

Key Asymmetric Epoxidation Methodologies

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA).[1][2][3] This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and trisubstituted olefins. Given that the C5-C6 double bond in tretinoin is trisubstituted, the Jacobsen-Katsuki epoxidation presents a promising strategy.

The proposed catalytic cycle for this reaction is illustrated below:

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

To achieve the desired (5S,6R) stereochemistry, the selection of the appropriate enantiomer of the chiral salen ligand is critical. For the epoxidation of a trisubstituted olefin like the 5,6-double bond in tretinoin, the (R,R)-enantiomer of the Jacobsen catalyst would be predicted to yield the (5S,6R)-epoxide.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of allylic alcohols.[4][5] While tretinoin itself is not an allylic alcohol at the C5-C6 position, a synthetic intermediate with a hydroxyl group at a neighboring position could potentially be designed to direct the epoxidation. However, for the direct epoxidation of tretinoin, this method is less applicable.

Experimental Protocols (Hypothetical)

Materials:

-

all-trans-Retinoic acid (Tretinoin)

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

m-Chloroperbenzoic acid (m-CPBA) or Sodium hypochlorite (buffered)

-

Dichloromethane (DCM), anhydrous

-

4-Methylmorpholine N-oxide (NMO) (if using m-CPBA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve all-trans-retinoic acid (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add (R,R)-Jacobsen's catalyst (0.05 - 0.1 eq).

-

Oxidant Addition:

-

For m-CPBA: Add 4-methylmorpholine N-oxide (NMO) (1.5 eq) to the mixture. Cool the solution to 0 °C and add a solution of m-CPBA (1.5 eq) in DCM dropwise over 30 minutes.

-

For NaOCl: Add a buffered aqueous solution of sodium hypochlorite (e.g., buffered with phosphate buffer to pH ~11) to the reaction mixture and stir vigorously.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate for m-CPBA). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired epoxide.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

All quantitative data from the synthesis and characterization of this compound should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Reaction Optimization Parameters (Example)

| Entry | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 5 | m-CPBA/NMO | 0 | 12 | - | - |

| 2 | 10 | m-CPBA/NMO | 0 | 8 | - | - |

| 3 | 5 | NaOCl (buffered) | RT | 24 | - | - |

| 4 | 10 | NaOCl (buffered) | RT | 18 | - | - |

Note: The data in this table is hypothetical and serves as a template for reporting experimental results.

Table 2: Characterization Data for this compound (Expected)

| Analysis | Result |

| ¹H NMR | Expected shifts for protons adjacent to the epoxide and along the polyene chain. |

| ¹³C NMR | Expected shifts for the epoxide carbons and other carbons in the molecule. |

| Mass Spec (HRMS) | Calculated and found m/z values for the molecular ion. |

| Chiral HPLC | Retention times for the (5S,6R) and (5R,6S) enantiomers and the calculated enantiomeric excess. |

| Optical Rotation | Specific rotation value ([α]D). |

Conclusion

The stereospecific synthesis of this compound is a challenging but achievable goal through the application of modern asymmetric epoxidation techniques. The Jacobsen-Katsuki epoxidation, in particular, offers a promising avenue for the direct and selective epoxidation of the tretinoin backbone. This guide provides a foundational framework for researchers to develop and optimize a robust synthetic protocol. Careful selection of the chiral catalyst, oxidant, and reaction conditions, followed by rigorous purification and stereochemical analysis, will be key to successfully obtaining this important retinoid derivative in high yield and enantiopurity. Further research and detailed experimental studies are required to establish a definitive and optimized procedure.

References

Methodological & Application

HPLC method for (5S,6R)-5,6-Epoxytretinoin quantification

An HPLC Method for the Quantification of (5S,6R)-5,6-Epoxytretinoin

Application Notes

This document outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of this compound, a potential degradation product of Tretinoin. The method is adapted from established stability-indicating assays for Tretinoin and its related substances, ensuring the separation of the epoxide from the parent drug and other potential impurities.[1][2][3]

The described method is critical for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Tretinoin formulations. The accurate quantification of this compound is essential for ensuring the safety and efficacy of pharmaceutical products containing Tretinoin, as the presence of degradation products can impact the product's stability and potentially introduce toxicity.

The protocol provided is a starting point and should be validated according to ICH guidelines to ensure its suitability for the specific sample matrix and intended application.[4]

Chromatographic Conditions

A summary of the recommended HPLC parameters is provided in the table below. These conditions have been synthesized from several stability-indicating methods for Tretinoin and are expected to provide good resolution between Tretinoin, Isotretinoin, and its oxidative degradation products.

| Parameter | Recommended Condition |

| HPLC System | Quaternary Gradient HPLC System with PDA Detector |

| Column | Hypersil BDS C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water: Glacial Acetic Acid (90:2 v/v) |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) / %B: 0/80, 30/90, 35/80, 40/80 |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 356 nm |

| Run Time | 40 minutes |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability indicating RP-HPLC method development and validation fordetermination of potential degradation impurities of tretinoin in tretinointopical pharmaceutical formulation | Semantic Scholar [semanticscholar.org]

- 3. imedpub.com [imedpub.com]

- 4. researchgate.net [researchgate.net]

Protocol for the Isolation of (5S,6R)-5,6-Epoxytretinoin from Biological Samples

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-5,6-Epoxytretinoin is a significant metabolite of Tretinoin (all-trans-retinoic acid), an essential molecule in various biological processes, including cell growth and differentiation.[1][2][3] Accurate isolation and quantification of this epoxide from complex biological matrices are crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. This document provides a detailed protocol for the isolation of this compound from biological samples such as plasma and tissue homogenates, employing solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) for purification and analysis.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively published, the following table summarizes typical performance characteristics for the extraction of related retinoids from biological samples using similar methodologies. These values can be considered as target parameters for method validation.

| Parameter | Plasma | Tissue Homogenate |

| Sample Volume | 100 - 500 µL | 100 - 500 mg |

| Extraction Method | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |

| Mean Extraction Recovery | 80 - 105% | 75 - 100% |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1.0 ng/g |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5.0 ng/g |

| Linear Range | 0.05 - 100 ng/mL | 0.5 - 500 ng/g |

| Precision (RSD) | < 15% | < 15% |

Experimental Protocols

This protocol is designed for the extraction and purification of this compound. All procedures involving retinoids should be performed under yellow or red light to prevent photodegradation. [4]

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Hexane, Ethyl Acetate, Water (HPLC grade)

-

Reagents: Formic Acid, Butylated Hydroxytoluene (BHT), Triphenylphosphine (TPP)

-

Solid-Phase Extraction (SPE) Cartridges: C18 silica-based sorbent (e.g., Agilent Bond Elut C18)

-

Internal Standard (IS): A suitable deuterated or structurally similar retinoid analog.

-

Biological Sample: Plasma or tissue homogenate.

Sample Preparation

-

Plasma: Thaw frozen plasma samples at 4°C in the dark.[5] To 500 µL of plasma, add 10 µL of internal standard solution and 50 µL of 1% (w/v) BHT in methanol to prevent oxidation. Vortex for 30 seconds.

-

Tissue Homogenate: Homogenize tissue samples (e.g., kidney, liver) in a 1:3 (w/v) ratio of ice-cold phosphate-buffered saline (pH 7.4) containing 0.1% BHT. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant. To 500 µL of the supernatant, add 10 µL of internal standard solution.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a C18 SPE cartridge for the separation of retinoids from the aqueous matrix.[6]

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out.

-

Loading: Load the prepared biological sample onto the conditioned SPE cartridge at a slow, dropwise rate.

-

Washing: Wash the cartridge with 3 mL of water to remove polar interferences. Subsequently, wash with 3 mL of a 10% methanol in water solution to remove moderately polar impurities.

-

Elution: Elute the this compound and other retinoids with 2 mL of acetonitrile. Collect the eluate in a clean tube containing a small amount of BHT or TPP to prevent degradation.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase.

High-Performance Liquid Chromatography (HPLC) Analysis

-

HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is suitable for the separation of retinoids.

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: Gradient to 95% B

-

15-20 min: Hold at 95% B

-

20.1-25 min: Return to 60% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor the eluent at a wavelength of 350 nm for UV detection. For mass spectrometry, use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound.

-

Quantification: Create a calibration curve using standards of known concentrations of this compound. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Tretinoin

The following diagram illustrates the metabolic conversion of Tretinoin to this compound and its subsequent metabolism.

References

- 1. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: (5S,6R)-5,6-Epoxytretinoin as a Ligand for Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-5,6-Epoxytretinoin, a biologically active metabolite of all-trans retinoic acid, has emerged as a significant modulator of nuclear receptor activity.[1] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound as a ligand for the Retinoic Acid Receptors (RARs). As an agonist for all RAR isoforms, it serves as a valuable tool for studying retinoid signaling pathways and for the development of novel therapeutics targeting these receptors.[2][3] Retinoid signaling, mediated by RARs and Retinoid X Receptors (RXRs), is crucial for various physiological processes, including cell growth, differentiation, and apoptosis.[4]

Data Presentation

This compound, also referred to as all-trans-5,6-epoxy Retinoic Acid, demonstrates potent agonistic activity across all three RAR isoforms. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of RARα, RARβ, and RARγ.

| Nuclear Receptor Isoform | Ligand | EC50 (nM) |

| Retinoic Acid Receptor Alpha (RARα) | This compound | 77[2][3] |

| Retinoic Acid Receptor Beta (RARβ) | This compound | 35[2][3] |

| Retinoic Acid Receptor Gamma (RARγ) | This compound | 4[2][3] |

Note: The data presented is for "all-trans-5,6-epoxy Retinoic acid." It is presumed that this compound corresponds to this compound, with "tretinoin" indicating the all-trans configuration of the polyene chain and (5S,6R) specifying the stereochemistry of the epoxide. Further studies may be required to characterize the activity of other stereoisomers.

Signaling Pathway

This compound activates the canonical RAR-mediated signaling pathway. In the absence of a ligand, RAR/RXR heterodimers are bound to Retinoic Acid Response Elements (RAREs) on the DNA and are associated with corepressor proteins, inhibiting gene transcription.[5] Upon binding of an agonist like this compound to the RAR subunit, a conformational change is induced. This leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, which then promote the transcription of target genes.[4][5]

Caption: RAR/RXR signaling pathway activated by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for RARs.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Purified RARα, RARβ, or RARγ protein, or cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]all-trans retinoic acid).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[6]

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the RAR preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the various concentrations of this compound.[7]

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled all-trans retinoic acid.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Luciferase Reporter Gene Assay

This assay measures the functional potency (EC50) of this compound in activating RAR-mediated gene transcription.

Experimental Workflow:

References

- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of (5S,6R)-5,6-Epoxytretinoin in Dermatological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-5,6-Epoxytretinoin, a metabolite of all-trans-retinoic acid (ATRA), is a retinoid that demonstrates agonist activity at all three isoforms of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ.[1] Retinoids are critical regulators of skin homeostasis, influencing processes such as cell differentiation, proliferation, and apoptosis.[2] Consequently, this compound holds potential for investigation in various dermatological conditions, including acne, psoriasis, and photoaging. These application notes provide a summary of its known biological activities and detailed protocols for its experimental use in dermatological research.

While specific data on the (5S,6R) stereoisomer is limited, the following information is based on studies of 5,6-epoxyretinoic acid and the broader class of RAR agonists. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.

Biological Activity and Data Presentation

This compound functions as a selective agonist for retinoic acid receptors. Its affinity for the different RAR isoforms varies, which may influence its specific biological effects in the skin.

Table 1: In Vitro Activity of 5,6-Epoxyretinoic Acid

| Parameter | RARα | RARβ | RARγ | Cell Line(s) | Effect | Reference |

| EC50 (nM) | 77 | 35 | 4 | N/A | RAR Activation | [1] |

| Concentration | 1 µM | 1 µM | 1 µM | MCF-7, NB4 | Growth Arrest | [1] |

Table 2: Potential Dermatological Applications and Investigated Effects

| Application | Model System | Key Effects Observed with RAR Agonists | Potential Biomarkers |

| Photoaging | Human Skin Fibroblasts, Mouse Models | Increased collagen synthesis, reduced MMP expression, epidermal thickening.[3][4] | Pro-collagen I, MMP-1, MMP-3, Hyaluronic Acid |

| Psoriasis | Keratinocyte Cultures, Mouse Models | Normalization of keratinocyte differentiation, anti-proliferative effects.[5] | Keratin 1, Keratin 10, Involucrin, Ornithine Decarboxylase |

| Acne | Sebocyte Cultures | Regulation of sebum production, anti-inflammatory effects. | Sebaceous lipid synthesis, inflammatory cytokine levels |

Signaling Pathway

This compound, as an RAR agonist, is expected to follow the canonical retinoid signaling pathway.

Caption: Retinoid signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in various dermatological research models.

In Vitro Keratinocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of human epidermal keratinocytes.

Materials:

-

Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)

-

Keratinocyte growth medium

-

This compound

-

DMSO (vehicle control)

-

Calcium Chloride (CaCl₂)

-

PBS, Trypsin, and cell culture flasks/plates

-

Antibodies for differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin)

-

Flow cytometer or immunofluorescence microscope

Protocol Workflow:

Caption: Workflow for assessing keratinocyte differentiation.

Detailed Steps:

-

Cell Culture: Culture human keratinocytes in appropriate growth medium to 80% confluency.

-

Differentiation Induction: Switch to a high-calcium medium (e.g., 1.2 mM CaCl₂) to induce differentiation.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) dissolved in DMSO. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

Harvesting: Wash the cells with PBS and harvest using trypsin.

-

Staining: Fix and permeabilize the cells, then stain with fluorescently-labeled primary antibodies against differentiation markers.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the markers or visualize them using immunofluorescence microscopy.

In Vitro Fibroblast Collagen Synthesis Assay

This protocol measures the effect of this compound on collagen production in human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

Sircol™ Soluble Collagen Assay Kit or similar

-

Plate reader

Protocol Workflow:

Caption: Workflow for quantifying collagen synthesis in fibroblasts.

Detailed Steps:

-

Cell Culture: Seed human dermal fibroblasts in 24-well plates and allow them to adhere and grow to confluency.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO).

-

Incubation: Incubate for 72 hours.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

-

Collagen Quantification: Use a soluble collagen assay kit (e.g., Sircol™) according to the manufacturer's instructions to quantify the amount of collagen in the supernatant.

-

Analysis: Measure the absorbance using a plate reader and calculate the collagen concentration based on a standard curve.

In Vivo Mouse Model of Photoaging

This protocol outlines the use of a mouse model to evaluate the effects of topical this compound on photoaged skin.

Materials:

-

Hairless mice (e.g., SKH-1)

-

UVB light source

-

Topical formulation of this compound in a suitable vehicle (e.g., cream or gel)

-

Vehicle control formulation

-

Histology equipment and stains (e.g., H&E, Masson's trichrome)

-

RT-qPCR reagents for gene expression analysis

Protocol Workflow:

Caption: Workflow for the in vivo photoaging mouse model study.

Detailed Steps:

-

Photoaging Induction: Expose the dorsal skin of hairless mice to a controlled dose of UVB radiation 3-5 times per week for several weeks until visible signs of photoaging (wrinkling, skin thickening) appear.[3]

-

Grouping: Randomly assign mice to treatment groups: vehicle control and this compound.

-